N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

Description

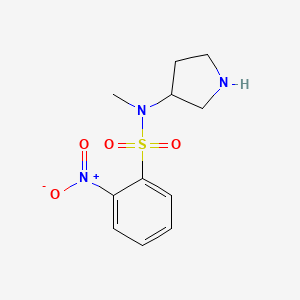

N-Methyl-2-nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide (hereafter referred to as the compound) is a sulfonamide derivative featuring a nitro group in the ortho position of the benzene ring, an N-methyl substituent, and a pyrrolidin-3-yl amine moiety. Its synthesis involves the oxidation-cyanation of primary amines, as demonstrated in the preparation of its cyanamide derivative (78% yield) . The compound has been identified as a major metabolite (M1) of a performance-enhancing drug under investigation, where it arises from demethylation and pyrrolidine ring cleavage .

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

N-methyl-2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H15N3O4S/c1-13(9-6-7-12-8-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

CXJFBTSSMGJUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of gamma-butyrolactone with methylamine to form N-Methyl-2-pyrrolidone . This intermediate can then be further reacted with nitrobenzene derivatives and sulfonamide groups under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The compound’s ortho-nitro group distinguishes it from COX-2 inhibitors (e.g., 1c), which rely on para-substituents for activity .

Research Findings and Implications

Biological Activity

N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide, a compound with the CAS number 1606413-08-4, has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20N4O4S

- Molecular Weight : 328.38 g/mol

- Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes and interact with biological targets. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Biological Activities

-

Antimicrobial Activity :

- A study highlighted that derivatives of pyrrole, including compounds similar to this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

-

Cardiovascular Effects :

- Research on related sulfonamide derivatives demonstrated changes in perfusion pressure and coronary resistance in isolated rat heart models. For instance, certain sulfonamide compounds showed a reduction in perfusion pressure over time, suggesting potential applications in managing cardiovascular conditions .

Table 1: Summary of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 3.12 - 12.5 | |

| Related Sulfonamide Derivative | Cardiovascular Effects | Not specified |

Case Study: Antibacterial Efficacy

A comparative study evaluated several pyrrole derivatives for their antibacterial properties. This compound was included in the screening process and demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the molecular structure could enhance antibacterial potency.

Case Study: Cardiovascular Implications

In a study investigating the effects of various sulfonamide derivatives on cardiac function, it was found that specific compounds could significantly lower coronary resistance and perfusion pressure. This suggests a potential therapeutic role for sulfonamides in treating conditions like pulmonary hypertension .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-methyl-2-nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves reacting a sulfonyl chloride precursor with a pyrrolidine-containing amine under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Characterization requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (¹H, ¹³C, COSY, HSQC) to resolve structural ambiguities, particularly the substitution pattern on the pyrrolidine ring and sulfonamide linkage. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is critical for purity assessment .

Q. How can researchers confirm the structural identity of this compound and its metabolites?

- Methodological Answer : Structural elucidation relies on orthogonal techniques:

- NMR : Assign peaks using ¹H-¹³C heteronuclear correlation spectroscopy to distinguish between regioisomers.

- HRMS : Confirm molecular formulas of metabolites (e.g., M1: N-methyl-2-nitro-N-(pyrrolidin-3-yl)benzenesulfonamide).

- Fragmentation patterns : Compare product ion spectra (MS/MS) against synthetic standards to validate metabolic cleavage sites (e.g., pyrrolidine ring cleavage) .

Advanced Research Questions

Q. What are the dominant metabolic pathways of this compound, and how do they influence detection strategies?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLM) to identify phase I metabolites. Dominant pathways include:

- Demethylation : Loss of the N-methyl group, detectable via LC-HRMS shifts (Δm/z = -14.02).

- Pyrrolidine ring cleavage : Forms 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylic acid (M2), confirmed by isotopic labeling and MS/MS fragmentation .

- In vivo detection : Prioritize metabolites M1 and M2 in urine samples via LC-MS/MS with a 7-day detection window post-administration. Hydrolysis of conjugates (e.g., glucuronides) is essential to recover free metabolites .

Q. How does the structural resemblance of this compound to GATA-2 inhibitors inform its potential bioactivity?

- Methodological Answer :

- Computational docking : Perform molecular dynamics simulations using disclosed GATA-2 inhibitor scaffolds (e.g., K-11706) to predict binding interactions. Key residues (e.g., sulfonamide oxygen with Arg residues) should be validated via mutagenesis assays.

- Functional assays : Measure HIF-1α suppression in hypoxic cell lines (e.g., Hep3B) to assess hypoxia-inducible factor (HIF) inhibition, a downstream target of GATA-2 .

Q. What experimental strategies can resolve contradictions in thermal stability and solubility data for this compound?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Conduct under nitrogen/air to differentiate decomposition pathways (e.g., nitro group elimination vs. sulfonamide degradation).

- Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) and co-solvent systems (e.g., PEG-400) to quantify pH-dependent solubility. Cross-validate with HPLC-UV quantification to avoid artifacts from nitro group absorbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.